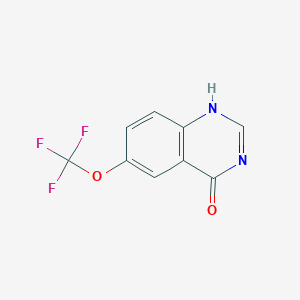

6-(Trifluormethoxy)chinazolin-4(3H)-on

Übersicht

Beschreibung

6-(Trifluoromethoxy)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The trifluoromethoxy group at the 6th position of the quinazolinone ring enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethoxy)quinazolin-4(3H)-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . This method offers high efficiency and broad substrate scope, yielding the desired product in excellent yields.

Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This green and efficient method uses fluorescein as a photocatalyst and does not require a metal catalyst, making it environmentally friendly.

Industrial Production Methods

Industrial production of 6-(Trifluoromethoxy)quinazolin-4(3H)-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The palladium-catalyzed method is preferred for its high efficiency, while the visible light-induced method is favored for its eco-friendliness.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethoxy)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can yield reduced quinazolinone derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolin-4(3H)-one: The parent compound without the trifluoromethoxy group.

2-(Trifluoromethyl)quinazolin-4(3H)-one: A similar compound with a trifluoromethyl group at the 2nd position.

4-(3H)-Quinazolinone derivatives: Various derivatives with different substituents at different positions.

Uniqueness

6-(Trifluoromethoxy)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethoxy group at the 6th position, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and development in various fields.

Biologische Aktivität

6-(Trifluoromethoxy)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which enhances its pharmacological properties. Research has indicated that quinazolinones, including this specific derivative, possess significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

- Molecular Formula : C10H6F3N3O

- Molecular Weight : 239.17 g/mol

- Canonical SMILES : C1=CN=C2C(=C1)C(=O)N(C(=O)C2=C)OC(F)(F)F

Biological Activity Overview

The biological activities of 6-(trifluoromethoxy)quinazolin-4(3H)-one have been explored in several studies, revealing its potential in combating various diseases:

-

Anticancer Activity :

- Quinazolinone derivatives are known for their anticancer properties. A study demonstrated that compounds similar to 6-(trifluoromethoxy)quinazolin-4(3H)-one exhibited cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating significant potency against tumor cells .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A recent investigation focused on the synthesis and evaluation of quinazolinone derivatives, including 6-(trifluoromethoxy)quinazolin-4(3H)-one. The study utilized the MTT assay to assess cytotoxicity across different cancer cell lines. Notably, compound A3 demonstrated the highest cytotoxicity against the PC3 cell line with an IC50 value of approximately 10 μM. This finding underscores the compound's potential as a lead candidate for further development in cancer therapy .

Case Study: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of various quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that 6-(trifluoromethoxy)quinazolin-4(3H)-one exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were established, further validating its potential use as an antimicrobial agent .

The biological activity of 6-(trifluoromethoxy)quinazolin-4(3H)-one can be attributed to its interaction with specific molecular targets within cells. For anticancer properties, it is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. For antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTCNNMXXXMEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594838 | |

| Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179246-09-4 | |

| Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.